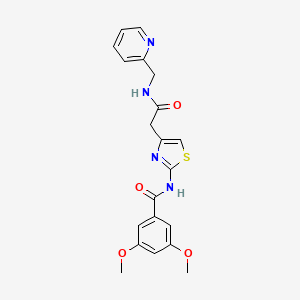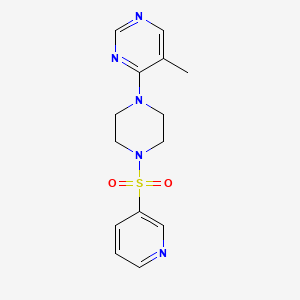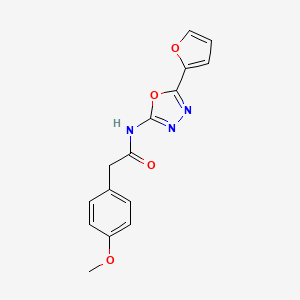
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in the field of scientific research. FOA is a heterocyclic organic compound that contains both furan and oxadiazole moieties. It has been found to possess several interesting properties that make it a potential candidate for various applications in scientific research.
Scientific Research Applications
Energetic Material Synthesis
Research has led to the synthesis of compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are of interest due to their potential as insensitive energetic materials. These compounds, incorporating oxadiazole rings, have been characterized for their thermal stabilities and insensitivity towards impact and friction, indicating potential in fields like pyrotechnics or explosives (Yu et al., 2017).
Pharmacological Potential
Studies have explored the pharmacological potential of oxadiazole derivatives, including their role in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations have highlighted the binding and inhibitory effects of these compounds on various targets, suggesting their applicability in medicinal chemistry (Faheem, 2018).
Antimicrobial Applications
Novel derivatives of oxadiazole, such as N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide, have been synthesized and shown to exhibit good antibacterial and antifungal activity. These compounds open avenues for the development of new antimicrobial agents (Nagarsha et al., 2023).
Antifungal and Antibacterial Efficacy
Oxadiazole derivatives have been studied for their potential in treating microbial infections. Compounds synthesized from furan-2-carbohydrazide have shown activity against various microorganisms, indicating their possible use in combating bacterial and fungal infections (Başoğlu et al., 2013).
Photographic and Sensory Applications
The synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles through photochemical methods points to applications in areas like photography and sensory technologies. This synthesis process expands the utility of oxadiazole derivatives in light-sensitive applications (Buscemi et al., 2001).
Anticancer Activity
Research into 2,5-disubstituted 1,3,4-oxadiazole compounds has shown that they possess pharmacological activities, including anticancer properties. This suggests their potential use in the development of new cancer treatments (Gul et al., 2017).
Chemotherapeutic Agents
The design and synthesis of hydrazide and oxadiazole derivatives have demonstrated promising results in antimicrobial and antiproliferative activities against human tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDGHDYBIUVYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




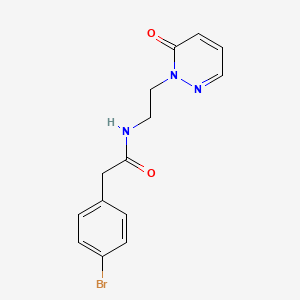
![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B2860085.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide](/img/structure/B2860087.png)
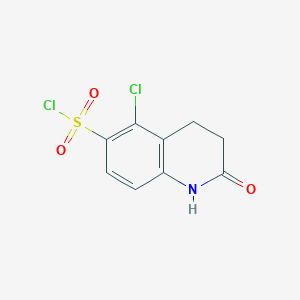
![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)
![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)
